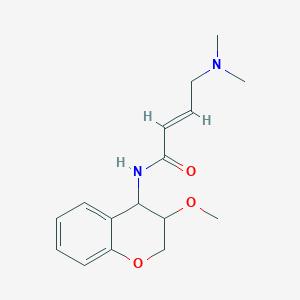
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide, also known as DMABN, is a chemical compound that has been extensively researched for its potential applications in scientific research. DMABN is a synthetic compound that belongs to the class of organic compounds known as amides.
作用机制
The mechanism of action of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide involves its interaction with ion channels in neurons. Specifically, (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide has been shown to act as a positive allosteric modulator of the voltage-gated potassium channel Kv1.3. This results in an increase in the activity of the channel, leading to a hyperpolarization of the neuron and a decrease in its excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide have been extensively studied in vitro and in vivo. In vitro studies have shown that (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide can modulate the activity of Kv1.3 channels in a dose-dependent manner. In vivo studies have shown that (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide can decrease the activity of neurons in the central nervous system, leading to a decrease in pain perception and an increase in motor function.
实验室实验的优点和局限性
One of the main advantages of using (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide in lab experiments is its ability to selectively modulate the activity of Kv1.3 channels. This allows researchers to study the role of these channels in neuronal function without affecting other ion channels. However, one limitation of using (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide. One area of interest is the development of more selective modulators of Kv1.3 channels, which could have potential therapeutic applications in the treatment of autoimmune diseases. Another area of interest is the study of the effects of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide on other ion channels, which could provide insights into the roles of these channels in neuronal function. Finally, the potential use of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide as a tool for studying the mechanisms of pain perception and motor function in the central nervous system warrants further investigation.
合成方法
The synthesis of (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide involves the reaction of 3-methoxy-3,4-dihydrocoumarin with N,N-dimethylformamide dimethyl acetal, followed by the reaction of the resulting product with 2-bromo-1-butene. The final product is obtained through a reaction with sodium hydride and subsequent purification steps.
科学研究应用
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide has been used extensively in scientific research due to its potential applications in the field of neuroscience. Specifically, (E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide has been studied for its ability to modulate the activity of ion channels in neurons. Ion channels are proteins that are responsible for the electrical activity of neurons, and modulation of their activity can have a significant impact on neuronal function.
属性
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)10-6-9-15(19)17-16-12-7-4-5-8-13(12)21-11-14(16)20-3/h4-9,14,16H,10-11H2,1-3H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMAJEHZHTYMJP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1C(COC2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1C(COC2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-methoxy-3,4-dihydro-2H-chromen-4-yl)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2475450.png)
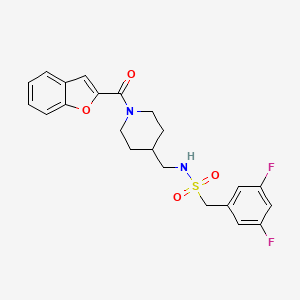
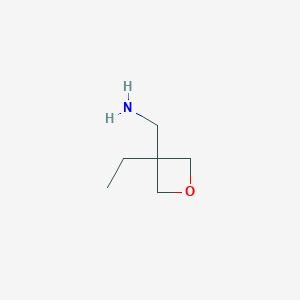
![6-tert-butyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2475455.png)
![N-[(4-methylphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2475456.png)
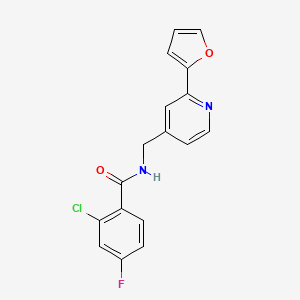
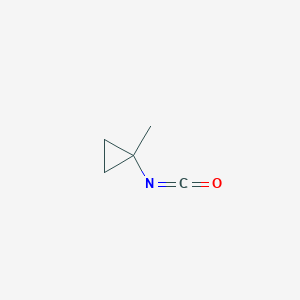
![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)
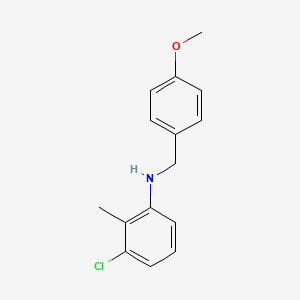
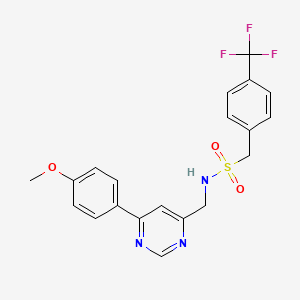
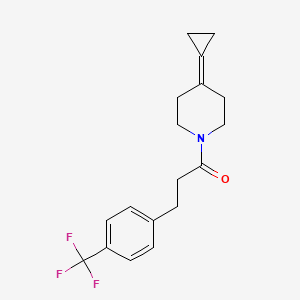
![3-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-6-(p-tolyl)pyrimidin-4(3H)-one](/img/structure/B2475471.png)
